molecular formula C6H3ClINO2 B8665473 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride

Cat. No.: B8665473
M. Wt: 283.45 g/mol
InChI Key: JRHRMPCSNQMTJL-UHFFFAOYSA-N
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Description

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 4-position on the nicotinoyl chloride ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride typically involves the iodination of 2-hydroxynicotinoyl chloride. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating (40-60°C).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions, room temperature.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), room temperature to reflux.

Major Products

    Substitution: Amides, esters, thioesters.

    Oxidation: Carbonyl derivatives.

    Reduction: Deiodinated products.

Scientific Research Applications

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of iodine.

    2-Hydroxy-4-bromonicotinoyl chloride: Similar structure but with a bromine atom instead of iodine.

    2-Hydroxy-4-fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to enhanced biological activity or selectivity.

Properties

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

IUPAC Name

4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3ClINO2/c7-5(10)4-3(8)1-2-9-6(4)11/h1-2H,(H,9,11)

InChI Key

JRHRMPCSNQMTJL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1I)C(=O)Cl

Origin of Product

United States

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